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Introduction:

RNA-binding motif protein 10 (RBM10) is a crucial regulator of alternative splicing, playing a

significant role in various cellular processes, including cell proliferation and apoptosis.[1][2] Its

dysfunction is associated with several human diseases, such as TARP syndrome and various

cancers.[2][3] The availability of highly purified recombinant RBM10 is essential for in-depth

biochemical and structural studies, drug screening, and antibody production. This document

provides detailed protocols for the expression and purification of recombinant RBM10 protein

using common affinity tagging systems.

Two widely used and effective methods for purifying recombinant proteins are the Glutathione

S-transferase (GST) tag and the polyhistidine (His) tag systems.[4][5] These methods are

based on affinity chromatography, which offers high selectivity and yield.[6][7] The choice

between a GST-tag or His-tag system may depend on the downstream application, the

expression system, and the biochemical properties of the target protein.

Section 1: Purification of GST-Tagged RBM10
The GST-tag, a 26 kDa protein, can enhance the solubility of the fusion protein and provides a

simple purification method using glutathione-immobilized resin.[4][8][9]
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Caption: Workflow for GST-tagged RBM10 purification.
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Protocol: GST-RBM10 Purification
1. Expression of GST-RBM10 in E. coli

Transform E. coli BL21(DE3) cells with a pGEX vector containing the RBM10 coding

sequence. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C

with shaking.[10][11]

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with

shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Incubate

for 4-6 hours at 30°C or overnight at 18°C for better protein folding.[10]

2. Cell Lysis and Lysate Preparation

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[10]

Resuspend the cell pellet in 30 mL of ice-cold 1X PBS.

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

Collect the supernatant.

3. Affinity Purification

Equilibrate 1 mL of Glutathione Sepharose resin by washing with 10 column volumes of 1X

PBS.

Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1-2 hours with gentle

agitation to allow binding of the GST-RBM10 protein.

Load the lysate-resin slurry into a chromatography column.
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Wash the resin with 10-15 column volumes of wash buffer (1X PBS) to remove unbound

proteins.[8]

Elute the GST-RBM10 protein with 5-10 mL of elution buffer (50 mM Tris-HCl, 10 mM

reduced glutathione, pH 8.0).[9] Collect fractions of 1 mL.

4. Analysis and Storage

Analyze the collected fractions by SDS-PAGE to check for purity. Confirm the identity of the

protein by Western blot using an anti-RBM10 or anti-GST antibody.

Pool the fractions containing pure protein and dialyze against a storage buffer (e.g., 50 mM

Tris-HCl, 150 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.5) to remove glutathione.

Measure the protein concentration, aliquot, and store at -80°C.

Data Presentation: GST-RBM10 Purification Summary
Purification Step Total Protein (mg)

RBM10 Protein
(mg)

Purity (%)
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Clarified Lysate
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Wash

Elution Fractions

Pooled Eluate

Section 2: Purification of His-Tagged RBM10
The polyhistidine (His) tag is a small tag that allows for purification using immobilized metal

affinity chromatography (IMAC), typically with nickel (Ni-NTA) or cobalt (Co-Talon) resins.[5][12]
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Caption: Workflow for His-tagged RBM10 purification.
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Protocol: His-RBM10 Purification
1. Expression of His-RBM10 in E. coli

Follow the same procedure as for GST-tagged protein expression, using a pET vector

containing the His-tagged RBM10 coding sequence.

2. Cell Lysis and Lysate Preparation

Harvest cells and resuspend the pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4,

300 mM NaCl, 10 mM imidazole, pH 8.0).

Lyse cells by sonication and clarify the lysate by centrifugation as described for the GST-tag

protocol.

3. Affinity Purification

Equilibrate 1 mL of Ni-NTA agarose resin with 10 column volumes of Lysis Buffer.

Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1 hour with gentle

agitation.

Load the lysate-resin slurry into a chromatography column.

Wash the resin with 10-15 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM

NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[13]

Elute the His-RBM10 protein with 5-10 mL of Elution Buffer (50 mM NaH2PO4, 300 mM

NaCl, 250 mM imidazole, pH 8.0).[14] Collect 1 mL fractions.

4. Analysis and Storage

Analyze the fractions by SDS-PAGE and Western blot using an anti-RBM10 or anti-His

antibody.

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl,

150 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.5) to remove imidazole.
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Measure protein concentration, aliquot, and store at -80°C.

Data Presentation: His-RBM10 Purification Summary
Purification Step Total Protein (mg)
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Section 3: Further Purification Steps (Optional)
For applications requiring exceptionally high purity, additional chromatography steps such as

ion-exchange and size-exclusion chromatography can be employed after the initial affinity

purification.

Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[15][16][17] Depending on the

isoelectric point (pI) of RBM10 and the buffer pH, either anion-exchange (binds negatively

charged proteins) or cation-exchange (binds positively charged proteins) chromatography can

be used.[18]

Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates proteins based on their size and shape.[19][20]

This step is useful for removing aggregates and other impurities of different molecular weights,

resulting in a highly homogenous protein sample.
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Caption: Multi-step purification workflow for RBM10.

By following these detailed protocols, researchers can obtain high-purity recombinant RBM10

protein suitable for a wide range of biochemical and biophysical studies, facilitating further

investigation into its biological functions and its role in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26096507/
https://pubmed.ncbi.nlm.nih.gov/26096499/
https://www.avantorsciences.com/us/en/support/knowledge-center/recombinant-protein-purification-methods
http://rbmb.net/files/site1/user_files_223b32/mazlomi-A-10-915-1-137be70.pdf
https://www.creative-proteomics.com/resource/comprehensive-guide-gst-tagged-protein-purification.htm
https://www.creative-proteomics.com/resource/comprehensive-guide-gst-tagged-protein-purification.htm
https://home.sandiego.edu/~josephprovost/GST%20tag%20Purification%20Protocol.pdf
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/protein-purification-by-gst-binding.pdf
https://www.mdanderson.org/content/dam/mdanderson/documents/Labs/Bedford-Laboratory/PAACDocs/GST%20Fusion%20Protein%20Purification.pdf
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/his-tagged-proteins-production-purification.html
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/his-tagged-proteins-production-purification.html
https://www.neb.com/en-us/-/media/nebus/files/feature-articles/gen_mar0116_bioprocessingtutorial.pdf?rev=86a0b22b247a47b988067d600144a616
https://home.sandiego.edu/~josephprovost/2015%20His%20tag%20Purification%20Protocol.pdf
https://www.youtube.com/watch?v=pd9jSAkbFHc
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/VBS_0073_Separation_of_proteins_with_anion_exchange_chromatography_on_sepapure_Q_and_DEAE_Final_web_0ce0d78172.pdf
https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_4320_5320%3A_Biochemistry_1/03%3A_Methods_of_Protein_Purification_and_Characterization/3.4%3A_Chromatography/3.4.3._Ion_Exchange_Chromatography
https://m.youtube.com/watch?v=VOSkyj1dtbc
https://www.chromatographyonline.com/view/size-exclusion-chromatography-analysis-complex-and-novel-biotherapeutic-products
https://pubs.rsc.org/en/content/articlelanding/2024/mo/d4mo00163j
https://pubs.rsc.org/en/content/articlelanding/2024/mo/d4mo00163j
https://pubs.rsc.org/en/content/articlelanding/2024/mo/d4mo00163j
https://pubs.rsc.org/en/content/articlelanding/2024/mo/d4mo00163j
https://www.benchchem.com/product/b15144495#methods-for-purifying-recombinant-rbm10-protein
https://www.benchchem.com/product/b15144495#methods-for-purifying-recombinant-rbm10-protein
https://www.benchchem.com/product/b15144495#methods-for-purifying-recombinant-rbm10-protein
https://www.benchchem.com/product/b15144495#methods-for-purifying-recombinant-rbm10-protein
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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